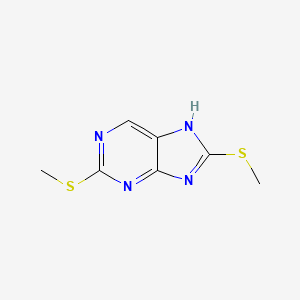
2,8-Bis(methylsulfanyl)-7h-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Bis(methylthio)-9H-purine is a chemical compound known for its unique structure and properties. It belongs to the class of purines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two methylthio groups attached to the purine ring at positions 2 and 8. The purine ring itself is a fused ring system containing both imidazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Bis(methylthio)-9H-purine typically involves the methylation of 2,8-dithiopurine. The reaction is carried out using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction conditions often include refluxing the mixture in an appropriate solvent such as acetone or dimethylformamide (DMF) to achieve the desired product .
Industrial Production Methods: While specific industrial production methods for 2,8-Bis(methylthio)-9H-purine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2,8-Bis(methylthio)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylthio groups to thiol groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methylthio groups with other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride; reactions are often performed in ether solvents.
Substitution: Various nucleophiles (amines, alcohols); reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
2,8-Bis(methylthio)-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2,8-Bis(methylthio)-9H-purine involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The methylthio groups can also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
2-Methylthio-9H-purine: Similar structure but with only one methylthio group.
8-Methylthio-9H-purine: Similar structure but with the methylthio group at position 8 only.
2,8-Dithiopurine: Precursor to 2,8-Bis(methylthio)-9H-purine, with thiol groups instead of methylthio groups.
Uniqueness: 2,8-Bis(methylthio)-9H-purine is unique due to the presence of two methylthio groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
10179-95-0 |
|---|---|
Molecular Formula |
C7H8N4S2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
2,8-bis(methylsulfanyl)-7H-purine |
InChI |
InChI=1S/C7H8N4S2/c1-12-6-8-3-4-5(10-6)11-7(9-4)13-2/h3H,1-2H3,(H,8,9,10,11) |
InChI Key |
SLWGPMQRESBAGB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NC(=NC=C2N1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



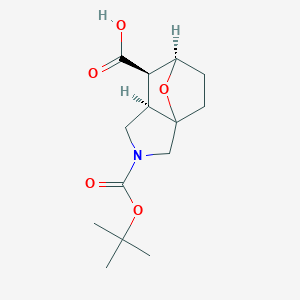
![4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12926575.png)
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12926585.png)

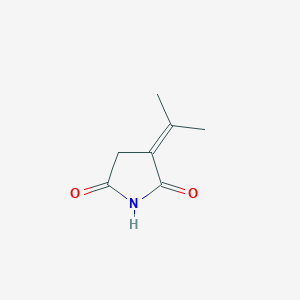
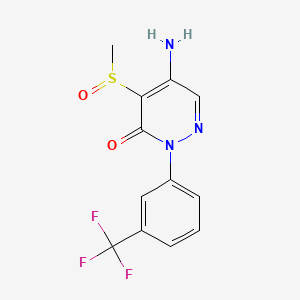
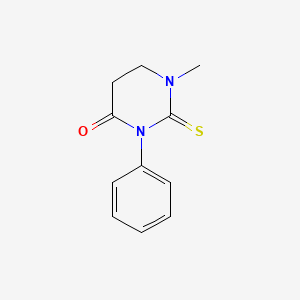
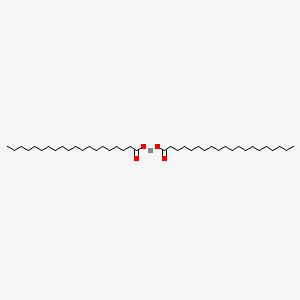
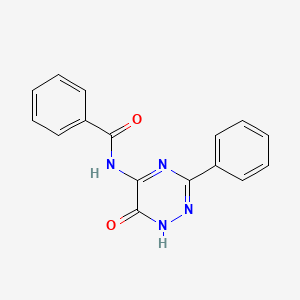
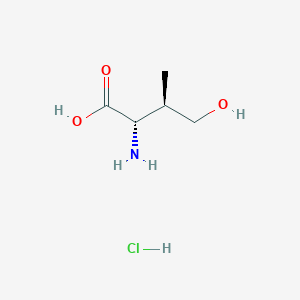
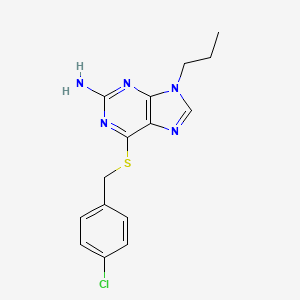

![2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate](/img/structure/B12926660.png)
